Giracodazole

Vue d'ensemble

Description

Giracodazole est un médicament à petite molécule initialement développé par Sanofi. Il est connu pour son rôle d'inhibiteur de la biosynthèse des protéines, ciblant principalement les néoplasmes . Le composé a une formule moléculaire de C6H11ClN4O et était également appelé Girolline ou Girodazole .

Méthodes De Préparation

La synthèse de Giracodazole implique plusieurs étapes, commençant par la préparation de la structure de base. La voie de synthèse comprend généralement la formation d'un intermédiaire, suivie d'une cyclisation et de modifications de groupes fonctionnels. Les conditions de réaction impliquent souvent l'utilisation de catalyseurs et de solvants spécifiques pour obtenir le produit souhaité .

Analyse Des Réactions Chimiques

Giracodazole subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène. Les réactifs courants incluent des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène. Les réactifs courants incluent des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de recherche scientifique

Chimie : En tant qu'inhibiteur de la biosynthèse des protéines, il a été utilisé dans des études liées à la synthèse des protéines et à son inhibition.

Industrie : Ses applications dans l'industrie sont limitées en raison de son statut d'interruption.

Mécanisme d'action

This compound exerce ses effets en inhibant la synthèse des protéines à l'étape d'élongation. Il cible le facteur d'élongation 2, qui est crucial pour la translocation du ribosome le long de l'ARN messager pendant la synthèse des protéines . Cette inhibition entraîne une réduction de la production de protéines, ce qui peut avoir divers effets en aval sur les fonctions cellulaires.

Applications De Recherche Scientifique

Chemistry: As a protein biosynthesis inhibitor, it has been used in studies related to protein synthesis and its inhibition.

Industry: Its applications in industry are limited due to its discontinued status.

Mécanisme D'action

Giracodazole exerts its effects by inhibiting protein synthesis at the elongation step. It targets elongation factor 2, which is crucial for the translocation of the ribosome along the messenger RNA during protein synthesis . This inhibition leads to a reduction in protein production, which can have various downstream effects on cellular functions.

Comparaison Avec Des Composés Similaires

Giracodazole peut être comparé à d'autres inhibiteurs de la biosynthèse des protéines, tels que :

Cycloheximide : Un autre inhibiteur de la synthèse des protéines qui cible le facteur d'élongation 2.

Puromycine : Un antibiotique qui provoque une terminaison prématurée de la chaîne pendant la synthèse des protéines.

Anisomycine : Un inhibiteur qui interfère avec l'activité de la peptidyl transférase du ribosome.

This compound est unique dans son inhibition spécifique du facteur d'élongation 2 et ses propriétés anti-inflammatoires potentielles .

Activité Biologique

Giracodazole, a small molecule drug initially developed by Sanofi, has garnered interest for its biological activity, particularly as a protein biosynthesis inhibitor . This article explores its mechanisms of action, therapeutic implications, and relevant research findings.

Overview of this compound

- Chemical Structure : this compound is characterized by the molecular formula and has a CAS registry number of 110883-46-0.

- Target : The primary target of this compound is the elongation factor 2 (EF-2) , which plays a crucial role in protein synthesis by facilitating the translocation of ribosomes along mRNA.

This compound inhibits protein synthesis at the elongation step by targeting EF-2. This inhibition disrupts the translational process, leading to reduced protein production. Additionally, this compound has been shown to exhibit anti-inflammatory properties , particularly through the inhibition of Toll-like receptor (TLR) signaling pathways, which are integral to the innate immune response.

Comparison with Other Protein Biosynthesis Inhibitors

| Compound | Target | Mechanism of Action |

|---|---|---|

| This compound | Elongation Factor 2 | Inhibits protein synthesis at elongation step |

| Cycloheximide | Elongation Factor 2 | Inhibits protein synthesis similarly |

| Puromycin | Ribosome | Causes premature termination of peptide chains |

| Anisomycin | Peptidyl Transferase | Interferes with peptide bond formation |

Biological Activity and Research Findings

Research has indicated that this compound not only inhibits protein synthesis but also reduces cytokine production in human peripheral blood mononuclear cells and macrophages. Notable studies include:

- High-Throughput Screening : A study identified this compound (also referred to as girolline) as an effective inhibitor of TLR signaling pathways, specifically TLR2, TLR3, TLR4, TLR5, and TLR7. This inhibition led to decreased production of pro-inflammatory cytokines such as IL-6 and IL-8 .

- Case Studies : Although clinical development for neoplasms was discontinued, earlier phases demonstrated its potential in treating inflammatory diseases by modulating immune responses .

- Chemical Genomics Approach : This approach revealed that this compound's biological activity is linked to its ability to inhibit EF-2, providing insights into its mechanism as an anti-inflammatory agent .

Study on Anti-Inflammatory Effects

- Objective : To evaluate the effect of this compound on TLR-mediated cytokine production.

- Methodology : Human peripheral blood mononuclear cells were treated with this compound and stimulated with TLR ligands.

- Results : Significant reduction in IL-6 and IL-8 production was observed, confirming its role as an anti-inflammatory agent.

Clinical Trials

Although this compound was initially explored for neoplasm treatment, clinical trials were halted due to insufficient efficacy data. However, the biological activity observed in preclinical studies supports further investigation into its anti-inflammatory properties .

Propriétés

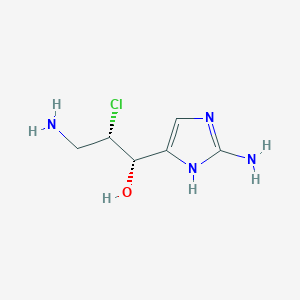

IUPAC Name |

(1S,2S)-3-amino-1-(2-amino-1H-imidazol-5-yl)-2-chloropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClN4O/c7-3(1-8)5(12)4-2-10-6(9)11-4/h2-3,5,12H,1,8H2,(H3,9,10,11)/t3-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILCGOCHVFQMTC-WVZVXSGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)N)C(C(CN)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC(=N1)N)[C@@H]([C@H](CN)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80891413 | |

| Record name | Giracodazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110883-46-0 | |

| Record name | Giracodazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110883460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Giracodazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GIRACODAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU19QYB9WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.